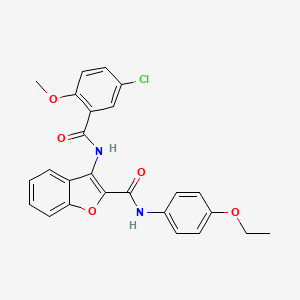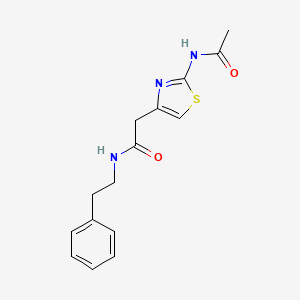![molecular formula C15H10ClFN4OS2 B2372468 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215612-87-5](/img/structure/B2372468.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . The molecule also contains a chloro and a fluoro substituent attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests a fairly rigid structure. The chloro and fluoro substituents on the benzyl group could potentially influence the molecule’s reactivity and properties . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. The presence of a thioether (sulfur-containing) group could make the molecule susceptible to oxidation . The triazolo and pyrimidinone rings could also participate in various reactions . Further studies would be needed to fully understand the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase the compound’s stability and lipophilicity . The compound’s thermal stability, density, and other properties could be determined using various analytical techniques .Applications De Recherche Scientifique
Antimicrobial Activities
- Antimicrobial Properties : Several studies have investigated the antimicrobial activities of derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. Compounds synthesized from similar structures have demonstrated effectiveness against bacterial and fungal species. This includes new thieno and furopyrimidine derivatives exhibiting antimicrobial activity (Hossain & Bhuiyan, 2009). Additionally, other related compounds have shown moderate effects against bacterial and fungal species (Gomha, 2009).
Anticonvulsant and Antidepressant Activities
- Anticonvulsant and Antidepressant Effects : Some derivatives of this chemical structure have been found to exhibit potential anticonvulsant and antidepressant activities. For example, a study on pyrido[2,3-d]pyrimidine derivatives showed significant anticonvulsant and antidepressant properties in animal models (Zhang et al., 2016). Another study on similar derivatives revealed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential in treating seizure disorders (Wang et al., 2015).
Anti-inflammatory Activity
- Anti-inflammatory Potential : Research has also explored the anti-inflammatory properties of compounds with similar molecular structures. One study demonstrated that certain derivatives exhibited significant anti-inflammatory activity, outperforming reference drugs in some tests (Pan et al., 2015).
Antitumor and Antimicrobial Potentials
- Antitumor and Antimicrobial Capabilities : Various studies have indicated the potential of these compounds in antitumor and antimicrobial applications. For instance, certain derivatives were found to have effects against human breast cell lines and liver carcinoma cell lines, as well as antimicrobial properties (Riyadh, 2011).
Synthesis and Structural Analysis
- Synthetic Techniques and Structural Elucidation : The synthesis of these compounds involves various techniques, including one-pot synthesis and cyclocondensation reactions. Studies have also performed structural elucidation and spectroscopic characterization, contributing to a better understanding of these compounds' properties (Joe et al., 2008), (Gomha et al., 2018).
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . It’s always important to refer to the compound’s Safety Data Sheet (SDS) for detailed safety information .
Propriétés
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPETURFXPGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)
![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)


![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)
